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Compound of Interest

Compound Name: Ascharite

Cat. No.: B1175074 Get Quote

Introduction
Ascharite, also known as Szaibelyite, is a magnesium borate hydroxide mineral with the

chemical formula MgBO₂(OH). It is commonly found in metamorphosed limestones, dolomites,

and salt deposits. Accurate phase identification and characterization of Ascharite are crucial in

various geological and materials science applications. X-ray powder diffraction (XRD) is a non-

destructive analytical technique that provides detailed information about the crystallographic

structure, phase composition, and other structural properties of crystalline materials. This

application note provides a comprehensive protocol for the powder XRD analysis of Ascharite,

intended for researchers, scientists, and professionals in drug development and related fields.

Crystallographic Data for Ascharite (Szaibelyite)
A summary of the key crystallographic data for Ascharite is presented in Table 1. This

information is essential for phase identification and data analysis, including Rietveld

refinement. The data is based on established mineralogical databases.[1][2]

Table 1: Crystallographic Data for Ascharite (Szaibelyite)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1175074?utm_src=pdf-interest
https://www.benchchem.com/product/b1175074?utm_src=pdf-body
https://www.benchchem.com/product/b1175074?utm_src=pdf-body
https://www.benchchem.com/product/b1175074?utm_src=pdf-body
https://www.benchchem.com/product/b1175074?utm_src=pdf-body
https://www.benchchem.com/product/b1175074?utm_src=pdf-body
https://webmineral.com/data/Szaibelyite.shtml
https://fr.wikipedia.org/wiki/Szaib%C3%A9lyite
https://www.benchchem.com/product/b1175074?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1175074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Chemical Formula MgBO₂(OH)

Crystal System Monoclinic

Space Group P 2₁/a

Lattice Parameters a = 12.586 Å

b = 10.415 Å

c = 3.134 Å

β = 95.923°

Cell Volume 408.62 Å³

Z (Formula units per cell) 8

Calculated Density 2.74 g/cm³

Experimental Protocol
This section details the step-by-step methodology for the XRD powder diffraction analysis of an

Ascharite sample.

Sample Preparation
Proper sample preparation is critical to obtain high-quality XRD data. The goal is to produce a

fine, randomly oriented powder to ensure that all crystallographic planes are appropriately

represented in the diffraction pattern.

Grinding: If the Ascharite sample is in a bulk form, it must be ground into a fine powder. This

can be achieved using an agate mortar and pestle to minimize contamination. The final

particle size should ideally be less than 10 µm to reduce particle statistics errors.

Homogenization: Ensure the powdered sample is homogeneous. If the sample is a mixture

of minerals, thorough mixing is required to obtain a representative diffraction pattern.
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Sample Mounting: The powdered sample should be carefully mounted onto a sample holder.

A back-loading or side-loading technique is recommended to minimize preferred orientation

of the crystallites. The sample surface should be flat and level with the surface of the sample

holder. For small sample quantities, a zero-background sample holder (e.g., single crystal

silicon) can be used to reduce background noise.

Data Collection
The following parameters are recommended for collecting a powder XRD pattern of Ascharite.

These may be adjusted based on the specific diffractometer and the nature of the sample.

Table 2: Recommended XRD Data Collection Parameters for Ascharite

Parameter Recommended Value

Instrument Powder X-ray Diffractometer

X-ray Source Cu Kα (λ = 1.5406 Å)

Operating Voltage and Current 40 kV and 40 mA

Scan Type Continuous scan

2θ Scan Range 5° to 80°

Step Size 0.02°

Time per Step 1-2 seconds

Divergence Slit 1°

Anti-scatter Slit 1°

Receiving Slit 0.2 mm

Sample Rotation Recommended to improve particle statistics

Data Analysis
The collected XRD data should be processed and analyzed to identify the crystalline phases

and refine the structural parameters.
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Phase Identification: The primary analysis step is to compare the experimental diffraction

pattern with reference patterns from a crystallographic database, such as the Powder

Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The positions

(2θ angles) and relative intensities of the diffraction peaks are used for identification. The

characteristic strong diffraction peaks for Ascharite (Szaibelyite) are expected at d-spacings

of approximately 6.2 Å, 2.202 Å, and 2.657 Å.[1]

Rietveld Refinement: For quantitative analysis and to obtain more detailed structural

information, Rietveld refinement can be performed using appropriate software (e.g., GSAS,

FullProf, TOPAS). This method involves fitting a calculated diffraction pattern to the

experimental data by refining various instrumental and structural parameters. The initial

structural model for the refinement should be based on the known crystal structure of

Ascharite (Szaibelyite). Parameters to be refined include:

Scale factor

Background parameters

Lattice parameters

Peak profile parameters (e.g., Caglioti parameters for peak shape)

Atomic coordinates and site occupancies (with caution)

Isotropic/anisotropic displacement parameters (with high-quality data)

Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the XRD powder diffraction analysis of

Ascharite.
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Caption: Workflow for XRD Powder Diffraction Analysis of Ascharite.
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Conclusion
This application note provides a standardized protocol for the powder X-ray diffraction analysis

of Ascharite (Szaibelyite). Adherence to this protocol, from sample preparation to data

analysis, will enable researchers to obtain high-quality, reliable, and reproducible results for the

characterization of this mineral. The provided crystallographic data and recommended

experimental parameters serve as a valuable resource for accurate phase identification and

detailed structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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